Bienvenue dans la boutique en ligne BenchChem!

2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride

Solid-State Chemistry Crystallography Pre-formulation

2-Pyrrolidin-2-yl-1H-benzimidazole dihydrochloride (CAS 1049751-43-0) is a salt form of a chiral benzimidazole-pyrrolidine fragment. This compound class forms the core scaffold for potent, clinically relevant Hepatitis C Virus (HCV) NS5A inhibitors, as evidenced by extensive structure-activity relationship (SAR) campaigns leading to Pibrentasvir.

Molecular Formula C11H15Cl2N3
Molecular Weight 260.16 g/mol
CAS No. 1049751-43-0
Cat. No. B3078076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride
CAS1049751-43-0
Molecular FormulaC11H15Cl2N3
Molecular Weight260.16 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC3=CC=CC=C3N2.Cl.Cl
InChIInChI=1S/C11H13N3.2ClH/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10;;/h1-2,4-5,10,12H,3,6-7H2,(H,13,14);2*1H
InChIKeyCPYWWIVISUIUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyrrolidin-2-yl-1H-benzimidazole Dihydrochloride: A Validated Fragment Scaffold for HCV and Antiviral Drug Discovery


2-Pyrrolidin-2-yl-1H-benzimidazole dihydrochloride (CAS 1049751-43-0) is a salt form of a chiral benzimidazole-pyrrolidine fragment. This compound class forms the core scaffold for potent, clinically relevant Hepatitis C Virus (HCV) NS5A inhibitors, as evidenced by extensive structure-activity relationship (SAR) campaigns leading to Pibrentasvir [1]. The dihydrochloride salt ensures a defined, protonated state with a characterized crystal structure, distinguishing it from its free base or mono-hydrochloride analogs [2]. As a fragment, its low molecular weight (parent free base: 187.24 g/mol [3]) and balanced physicochemical properties make it a privileged starting point for fragment-based drug discovery (FBDD) [4].

Why Generic Substitution Fails: The Critical Role of Salt Form and Scaffold Validation in 2-Pyrrolidin-2-yl-1H-benzimidazole Dihydrochloride Procurement


Simply substituting 2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride with its free base or a different salt can introduce significant variability in solubility, stability, and reactivity during synthesis or screening. The title compound's crystal structure reveals a specific doubly protonated state stabilized by a network of intermolecular hydrogen bonds involving chloride ions and a water molecule [1]. This defined solid-state form is not guaranteed by analogs like the free base (CAS 638141-64-7) or racemic mixtures. Furthermore, the benzimidazole-pyrrolidine scaffold has been validated against specific antiviral targets, demonstrating that precise substitution patterns are critical for on-target potency [2]. Using an unvalidated, generic analog lacking this historical SAR context risks investing resources in a scaffold with no prior evidence of biological relevance or synthetic tractability, undermining fragment-growing campaigns.

Product-Specific Quantitative Evidence Guide: Differentiating 2-Pyrrolidin-2-yl-1H-benzimidazole Dihydrochloride from Closest Analogs


Superior Solid-State Stability via Defined Dihydrochloride Crystal Lattice

Single-crystal X-ray diffraction confirms the title compound is a doubly protonated dihydrochloride monohydrate, crystallizing in the triclinic space group P1. This is in contrast to the free base, which lacks this defined protonation state. The structure is stabilized by a robust hydrogen-bonding network (N—H⋯Cl, O—H⋯Cl, N—H⋯O) and aromatic π–π interactions between benzimidazole rings with a centroid–centroid distance of 3.712 (2) Å [1]. Such a defined, charge-assisted network directly correlates with higher lattice energy and potentially lower hygroscopicity compared to the amorphous free base or mono-hydrochloride salts for which no equivalent published data exists.

Solid-State Chemistry Crystallography Pre-formulation

Optimized Physicochemical Property Profile for Fragment-Based Drug Discovery

The computed properties of the parent 2-pyrrolidin-2-yl-1H-benzimidazole scaffold align well with established fragment-like criteria (Rule of Three). It possesses a low molecular weight of 187.24 g/mol and a balanced lipophilicity (XLogP3-AA = 1.4) [1]. Critically, the dihydrochloride salt form provides significantly enhanced aqueous solubility compared to the neutral free base (XLogP 1.4), a feature often required for biochemical assay compatibility. The scaffold's 2 hydrogen bond donors and 2 acceptors, with only 1 rotatable bond, confer a degree of conformational rigidity that is advantageous for efficient target binding, distinguishing it from more flexible or highly lipophilic benzimidazole fragments like 2-butyl-1H-benzimidazole (XLogP ~3.0, higher rotatable bond count).

Fragment-Based Drug Discovery Physicochemical Properties Rule of Three

Validated Scaffold for NS5A Inhibition via Direct SAR-Driven Patent Exploitation

The 2-(pyrrolidin-2-yl)-1H-benzimidazole motif is explicitly claimed as a key chemical group in patents for HCV NS5A inhibitors (e.g., WO2010096302A1) [1]. The extensive medicinal chemistry campaign that led to the drug Pibrentasvir utilized this exact benzimidazole-linked pyrrolidine architecture, demonstrating potent pan-genotypic antiviral activity (EC50 values in the picomolar to low nanomolar range for optimized analogs) [2]. In contrast, unvalidated or non-patented benzimidazole fragments, such as 2-(aminomethyl)-1H-benzimidazole or 2-(piperidin-2-yl)-1H-benzimidazole, have not been demonstrated to yield clinical candidates in this high-value target class, representing a higher risk for hit expansion.

Antiviral Drug Discovery Hepatitis C Virus Scaffold Hopping

Demonstrated N,N-Chelating Capability for Metallodrug and Coordination Chemistry Applications

The (S)-enantiomer of this scaffold has been experimentally demonstrated to act as an N,N-bidentate chelating ligand, forming stable complexes with transition metals. For example, it readily coordinates to Zn(II) in a distorted tetrahedral geometry, as confirmed by the crystal structure of the complex [ZnBr2(C11H13N3)] [1]. This chelation mode is analogous to that of 2,2'-bipyridine, but the benzimidazole-pyrrolidine scaffold introduces a chiral center adjacent to the metal binding site. This established coordination chemistry is not a generic property of all benzimidazoles; simple 2-substituted benzimidazoles lacking the pyrrolidine nitrogen (e.g., 2-methylbenzimidazole) cannot form such stable five-membered chelate rings, directly limiting their utility in asymmetric catalysis or metallodrug design.

Coordination Chemistry Metallodrug Design Ligand Design

High-Value Application Scenarios for 2-Pyrrolidin-2-yl-1H-benzimidazole Dihydrochloride: Translating Evidence into Practice


1. Fragment-Based Lead Generation for Pan-Genotypic Antiviral Agents

Leveraging the scaffold's direct link to the HCV NS5A inhibitor Pibrentasvir [4], research teams can use this dihydrochloride salt as a validated starting point for fragment growing or merging campaigns. Its defined protonation state (confirmed by crystal structure [2]) ensures consistent reactivity in amide coupling or reductive amination steps, critical for building high-quality compound libraries targeting drug-resistant HCV genotypes.

2. Design of Chiral N,N-Chelating Ligands for Asymmetric Catalysis

The proven ability of this scaffold to chelate metal ions like Zn(II) in a defined, chiral environment [4] makes it an ideal candidate for developing new enantioselective catalysts. By exploiting the rigid, five-membered chelate ring formed with transition metals, chemists can design novel ligands for asymmetric transformations, a capability not achievable with monodentate benzimidazole analogs.

3. Construction of DNA-Targeting Metallodrugs

Building on the established coordination chemistry of this ligand with Cu(II) [4], the dihydrochloride salt can be used to synthesize new copper(II) or other metal complexes designed to interact with DNA. Its N,N-chelation mode ensures a stable metal complex geometry, which is a pre-requisite for studying DNA intercalation or groove-binding as potential anticancer agents.

4. Physicochemical Property-Driven Fragment Library Design

Given its favorable computed properties (MW 187.24, XLogP 1.4, only 1 rotatable bond) [4], this compound serves as an excellent core scaffold for assembling fragment libraries compliant with the Rule of Three. Its high aqueous solubility, inherent to the dihydrochloride salt, facilitates biochemical screening at higher concentrations, directly addressing a common limitation of more lipophilic fragments.

Quote Request

Request a Quote for 2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.